4-(Trifluoromethyl)phenyl pivalate

Description

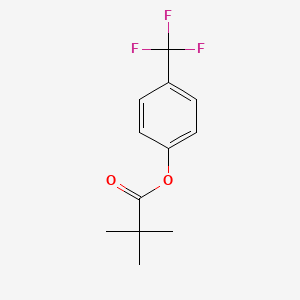

4-(Trifluoromethyl)phenyl pivalate is an ester derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position. This compound is notable for its electron-withdrawing trifluoromethyl group, which enhances stability and influences reactivity in synthetic and biological contexts . It is commercially available with high purity (>95% GC) and is utilized in pharmaceuticals, agrochemicals, and materials science due to its resistance to hydrolysis and metabolic degradation .

Properties

Molecular Formula |

C12H13F3O2 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

[4-(trifluoromethyl)phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C12H13F3O2/c1-11(2,3)10(16)17-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3 |

InChI Key |

LSEIRWMIJMTJCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 2- and 3-(Trifluoromethyl)phenyl Pivalates

The position of the trifluoromethyl group on the phenyl ring significantly impacts physicochemical properties and applications:

- It is priced similarly but may require specialized synthetic routes .

- 3-(Trifluoromethyl)phenyl pivalate : The meta-substituted isomer offers intermediate electronic effects between ortho and para positions. Its biological activity in enzyme inhibition (e.g., acetylcholinesterase) is less studied but may differ due to altered π-π stacking interactions .

Table 1: Comparison of Trifluoromethylphenyl Pivalate Isomers

| Property | 4-(CF₃) Isomer | 2-(CF₃) Isomer | 3-(CF₃) Isomer |

|---|---|---|---|

| Commercial Purity | >95% (GC) | >95% (GC) | >95% (HPLC) |

| Price (1g) | ¥8,000 | ¥8,000 | ¥8,000 |

| Synthetic Accessibility | High (Pd catalysis) | Moderate | Moderate |

Substituent Effects: Comparison with Other Aryl Pivalates

Replacing the trifluoromethyl group with other substituents alters reactivity and bioactivity:

- Phenyl Pivalate : Lacks electron-withdrawing groups, leading to lower stability in oxidative conditions. Used in Ni-catalyzed C–H arylation with 51% yield for oxazole synthesis, whereas trifluoromethyl analogs may offer enhanced electronic effects for higher yields .

- 4-(Sulfamoyl)phenyl Pivalate : Integrated into neutrophil elastase inhibitors (e.g., Sivelestat analogs), this substituent improves chemical stability and inhibitory potency compared to trifluoromethyl derivatives, likely due to stronger hydrogen-bonding interactions .

- 4-Methoxyphenyl Pivalate : The electron-donating methoxy group reduces electrophilicity, resulting in weaker herbicidal activity (20% inhibition of rape growth) compared to 4-(CF₃) analogs (35–50% inhibition) .

Preparation Methods

Solvent and Temperature Effects

Base Selection

Catalytic Additives

Comparative Analysis of Synthetic Routes

Key trade-offs include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Trifluoromethyl)phenyl pivalate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification or sulfonylation reactions. For example, 4-(chlorosulfonyl)phenyl pivalate can react with indole or indazole derivatives in anhydrous ethyl acetate at 0–40°C to form sulfonamide-linked analogs . Key factors include:

- Temperature control : Lower temperatures (0°C) minimize side reactions during sulfonylation.

- Solvent selection : Anhydrous ethyl acetate or dichloromethane prevents hydrolysis of reactive intermediates.

- Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) isolates the product with >75% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., trifluoromethyl shifts at δ ~120–125 ppm in 13C NMR) and ester carbonyl signals (δ ~170 ppm).

- IR spectroscopy : Confirms ester C=O (~1740 cm⁻¹) and trifluoromethyl C-F (~1150–1250 cm⁻¹) stretches.

- Mass spectrometry (ESI-MS or HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. How does the pivalate ester enhance the stability and solubility of trifluoromethylphenyl derivatives?

- Methodological Answer : The bulky pivaloyl group (tert-butyl carbonyl) improves:

- Lipophilicity : Enhances membrane permeability for biological studies, as seen in analogs like sulfonamide inhibitors .

- Steric protection : Reduces hydrolysis of the ester under acidic/basic conditions compared to smaller esters (e.g., methyl or ethyl).

- Solubility in nonpolar solvents (e.g., dichloromethane or ethyl acetate) facilitates purification .

Advanced Research Questions

Q. How can Pd-catalyzed C–H functionalization be applied to modify the this compound core?

- Methodological Answer : The trifluoromethyl group acts as an electron-withdrawing directing group, enabling:

- Ortho-functionalization : Palladium catalysts (e.g., Pd(OAc)₂) with carboxylate ligands (e.g., pivalate) promote C–H activation at the ortho position via a concerted metalation-deprotonation (CMD) mechanism.

- Cross-coupling : Reactions with aryl halides or boronic acids install C–C bonds under mild conditions (e.g., 80°C in DMF).

- Key considerations : Ligand choice (e.g., SPhos) and additive (e.g., Ag₂CO₃) improve regioselectivity and turnover .

Q. What computational tools are recommended for analyzing the crystal structure or electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX software refines crystal structures, leveraging high-resolution data to resolve steric effects from the pivalate and trifluoromethyl groups .

- DFT calculations : Gaussian or ORCA software predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways (e.g., activation energies for ester hydrolysis).

- Molecular docking : AutoDock Vina assesses binding interactions with biological targets (e.g., enzymes) by modeling the compound’s lipophilicity and steric bulk .

Q. How do substituents on the phenyl ring influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : Comparative studies show:

- Electron-withdrawing groups (e.g., –NO₂) : Accelerate substitution by polarizing the ester carbonyl.

- Steric hindrance : Bulky substituents (e.g., tert-butyl) at the para position reduce reaction rates.

- Experimental validation : Kinetic assays (e.g., monitoring hydrolysis via HPLC) quantify substituent effects. For example, nitro-substituted analogs hydrolyze 3x faster than methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.